3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid
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Overview
Description
3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid is an organic compound with the molecular formula C17H18BrNO4S. This compound is characterized by the presence of a bromine atom, a methyl group, and a propan-2-yl group attached to a benzenesulfonamido moiety, which is further connected to a benzoic acid structure. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid typically involves multiple steps. One common method includes the bromination of a methyl group using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator . This intermediate can then be reacted with triethyl phosphite to form a phosphonate, which is further reacted with a benzaldehyde derivative in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) followed by desilylation with tetrabutylammonium fluoride (TBAF) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Azobisisobutyronitrile (AIBN): Radical initiator.
Triethyl phosphite: Used in the formation of phosphonates.
Sodium hydride (NaH): Base used in coupling reactions.
Tetrabutylammonium fluoride (TBAF): Used for desilylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds .
Scientific Research Applications
3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylbenzoic acid: Similar structure but lacks the sulfonamido group.
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals.
2-Bromo-5-methoxybenzoic acid: Contains a methoxy group instead of a sulfonamido group.
Uniqueness
3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid is unique due to the presence of both a sulfonamido group and a benzoic acid moiety, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-[(4-bromo-5-methyl-2-propan-2-ylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4S/c1-10(2)14-9-15(18)11(3)7-16(14)24(22,23)19-13-6-4-5-12(8-13)17(20)21/h4-10,19H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHWQRPNYNSPAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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